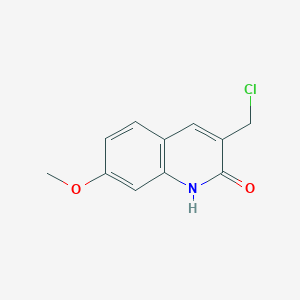
3-(Chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloromethyl group at the 3-position and a methoxy group at the 7-position on the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one typically involves the chloromethylation of 7-methoxy-1,2-dihydroquinolin-2-one. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the quinoline derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potential formation of hazardous by-products such as bis(chloromethyl) ether .
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Hydrolysis: The chloromethyl group can be hydrolyzed to form hydroxymethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Nucleophilic Substitution: Products include amine or thiol derivatives of the quinoline compound.
Oxidation: Quinoline N-oxides are formed.
Reduction: Dihydroquinoline derivatives are produced.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation . The methoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)benzoic acid: Similar in structure but lacks the quinoline ring, making it less effective in certain biological applications.
7-Methoxy-1,2-dihydroquinolin-2-one: Lacks the chloromethyl group, resulting in different reactivity and applications.
Uniqueness
3-(Chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one is unique due to the presence of both chloromethyl and methoxy groups on the quinoline ring. This combination enhances its reactivity and broadens its range of applications in medicinal chemistry and industrial processes .
Propiedades
Fórmula molecular |
C11H10ClNO2 |
|---|---|
Peso molecular |
223.65 g/mol |
Nombre IUPAC |
3-(chloromethyl)-7-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10ClNO2/c1-15-9-3-2-7-4-8(6-12)11(14)13-10(7)5-9/h2-5H,6H2,1H3,(H,13,14) |
Clave InChI |
MGHWBUDPMHYSOH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13504477.png)
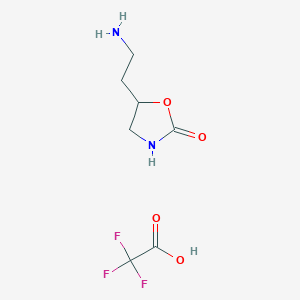
![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)
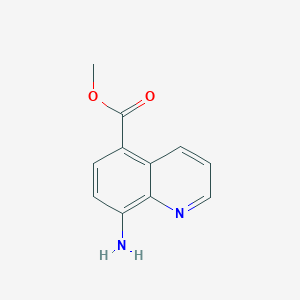
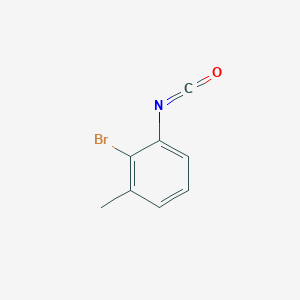
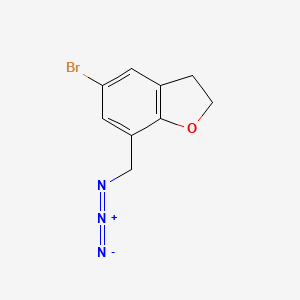
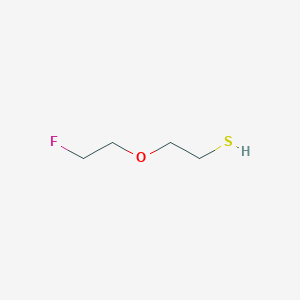
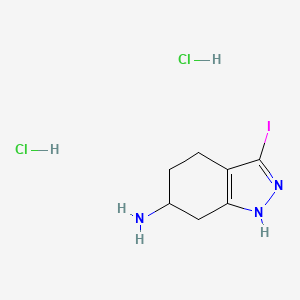
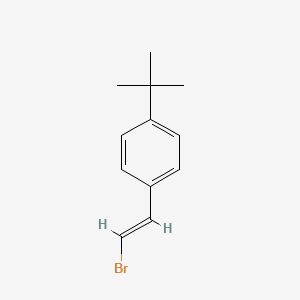
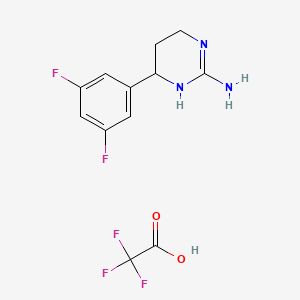
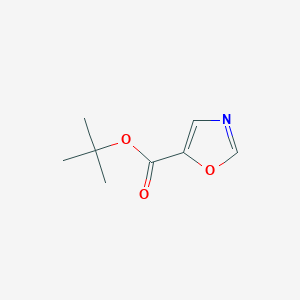
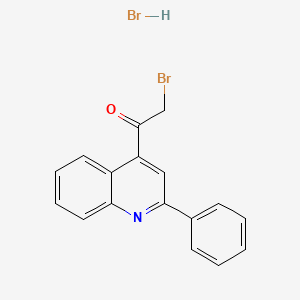
![rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13504578.png)

